molecular formula C39H41N3O8S B562450 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl CAS No. 874462-72-3

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl

Cat. No.: B562450
CAS No.: 874462-72-3
M. Wt: 714.808
InChI Key: ZOUVMBFVVPMFTH-SGLQWWEWSA-N
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Description

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which are often used in scientific research to trace molecular pathways and interactions. This compound is a derivative of glutamic acid and cysteine, with protective groups such as benzyloxycarbonyl (Cbz) and benzyl (Bzl) to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl typically involves multiple steps, starting with the protection of functional groups to prevent side reactions. The process may include:

    Protection of Amino Groups: Using benzyloxycarbonyl (Cbz) to protect the amino groups of glutamic acid and cysteine.

    Formation of Peptide Bonds: Coupling the protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Introduction of Isotopic Labels: Incorporating carbon-13 and nitrogen-15 labeled glycine during the peptide coupling steps.

    Deprotection: Removing the protective groups under specific conditions, such as hydrogenation for Cbz groups and acidolysis for benzyl groups.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product. This may include:

    Automated Peptide Synthesizers: Using automated systems to streamline the synthesis process.

    Purification Techniques: Employing high-performance liquid chromatography (HPLC) to purify the final product.

    Quality Control: Implementing rigorous quality control measures to verify the isotopic labeling and overall purity.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Protective groups can be substituted under specific conditions to yield the desired product.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic conditions for benzyl group removal, such as trifluoroacetic acid (TFA).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Deprotected peptide ready for further modifications or applications.

Scientific Research Applications

Biochemical Research

Model Compound for Peptide Interactions

  • This compound serves as a model for studying peptide interactions and modifications. Its structural features, including the glutamic acid side chain and protected cysteine, are critical for understanding peptide folding, stability, and interactions with other molecules.

Enzyme-Substrate Dynamics

  • Research indicates that N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl can effectively bind to various enzymes involved in peptide metabolism. The presence of protective groups modulates interactions through hydrophobic forces and hydrogen bonding, influencing enzyme specificity and binding affinity.

Drug Development

Building Block for Therapeutics

  • The compound acts as a building block in the synthesis of therapeutic peptides. Its ability to incorporate stable isotopes allows researchers to track metabolic pathways in biological systems, making it valuable in pharmacokinetics and drug metabolism studies .

Potential Neuroprotective Effects

  • Studies have explored the neuroprotective potential of derivatives based on this compound, particularly in relation to glutamic acid derivatives aimed at treating neurodegenerative diseases. This highlights its relevance in developing therapies for conditions such as Alzheimer's disease.

Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS)

  • The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications. This method ensures high purity and yield while minimizing side reactions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Peptide Interaction Studies : Research utilizing surface plasmon resonance (SPR) has demonstrated the binding affinities of this compound with specific receptors or enzymes, elucidating its biological roles and potential therapeutic effects.
  • Metabolic Pathway Tracking : The incorporation of isotopes allows researchers to trace the compound's metabolism in vivo, providing insights into its pharmacokinetic properties and interactions within biological systems .

These findings underscore the versatility of this compound in both academic research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway and interactions within biological systems. The protective groups ensure that the compound remains stable until it reaches its target site, where deprotection occurs, allowing the active peptide to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-glutamine: A similar compound with protective groups but without isotopic labels.

    N-Cbz-L-cysteine: Another related compound used in peptide synthesis.

    Z-Gln-Gly-OH: A derivative of glutamine and glycine with protective groups.

Uniqueness

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is unique due to its isotopic labeling, which provides valuable insights into molecular interactions and pathways. This feature distinguishes it from other similar compounds and enhances its utility in advanced scientific research.

Biological Activity

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is a complex peptide compound notable for its unique structural modifications and biological activity. This article explores its synthesis, biological interactions, and applications in research and drug development.

Chemical Structure and Properties

The compound's full chemical name indicates the presence of several functional groups and amino acids, including:

  • N-Cbz (Carbobenzyloxy) : Protects the amine group.
  • O-Bzl (Benzyl) : Protects the hydroxyl group.
  • L-Glu (L-Glutamic Acid) : An amino acid involved in various metabolic processes.
  • S-Bzl (Benzylthio) : A modification that may enhance stability or bioactivity.
  • L-Cys (L-Cysteine) : Contains a thiol group, contributing to redox reactions.
  • Gly (Glycine) : The simplest amino acid, often involved in peptide synthesis.

The molecular formula is C39H41N3O8SC_{39}H_{41}N_{3}O_{8}S with a molecular weight of approximately 707.83 g/mol .

This compound exhibits significant biological activity due to its structural components. Key mechanisms include:

  • Metabolic Pathway Tracking : The incorporation of isotopes (13C^{13}C and 15N^{15}N) allows for tracking in metabolic studies, facilitating pharmacokinetics and drug metabolism research .
  • Antiviral Properties : Research indicates that cysteine derivatives can exhibit antiviral activity. For instance, certain cysteine-based compounds have shown higher anti-tobacco mosaic virus (TMV) activity compared to standard treatments like ribavirin . This suggests potential applications in antiviral drug development.

Interaction Studies

The compound's interactions with biological targets are critical for understanding its therapeutic potential. Techniques such as:

  • Surface Plasmon Resonance (SPR) : Used to assess binding affinities with receptors or enzymes.
  • Enzyme-Linked Immunosorbent Assays (ELISA) : Employed to study interactions at a molecular level.

These methods provide insights into the compound's biological roles and therapeutic effects .

Applications in Research and Medicine

This compound has diverse applications across various fields:

  • Biochemical Research : Its structural complexity makes it suitable for studying protein interactions and enzymatic activities.
  • Pharmaceutical Development : The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting specific diseases .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructureKey FeaturesUniqueness
N-Boc-S-Bzl-L-Cys-Gly-OBzl[13C2,15N]C24H30N2O5SContains Boc protecting groupSimpler structure without glutamic acid
N-Acetyl-L-CysteineC5H9NO3SAcetylated cysteine derivativeCommon antioxidant used clinically
L-GlutathioneC10H17N3O6STripeptide composed of glutamate, cysteine, glycineNaturally occurring antioxidant

This table illustrates how this compound stands out due to its intricate structure and protective groups that enhance its utility in advanced biochemical applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and purifying N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl to ensure isotopic integrity?

  • Methodological Answer : Synthesis requires controlled coupling of isotopically labeled glycine ([13C2,15N]) with protected cysteine and glutamic acid residues. Use benzyl (Bzl) and carbobenzyloxy (Cbz) protecting groups to prevent side reactions. Purification via reversed-phase HPLC under acidic conditions (e.g., 0.1% TFA in acetonitrile/water) ensures removal of unlabeled byproducts. Confirm isotopic purity (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are essential for validating the structure and isotopic incorporation of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., +2 Da for 13C2 and +1 Da for 15N).
  • NMR Spectroscopy : Use 13C-NMR to confirm glycine labeling and 1H-NMR to assess benzyl protection groups.
  • Isotopic Ratio Analysis : Employ elemental analysis coupled with isotope-ratio mass spectrometry (IRMS) to quantify 13C/15N enrichment .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for dissolution?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers. Solubility is highest in acetone, dichloromethane (DCM), or ethyl acetate. Avoid aqueous buffers unless stabilized with organic cosolvents (e.g., 10% DMSO in PBS). Pre-dissolve in anhydrous solvents to prevent hydrolysis of benzyl esters .

Advanced Research Questions

Q. How can this isotope-labeled compound be integrated into experimental designs for tracking metabolic pathways in peptide degradation studies?

  • Methodological Answer : Use the compound as a substrate in enzyme kinetics assays (e.g., proteolytic cleavage studies). Monitor isotopic enrichment in degradation products via LC-MS/MS. Design control experiments with unlabeled analogs to distinguish enzymatic activity from non-specific hydrolysis. Theoretical frameworks (e.g., Michaelis-Menten kinetics) should guide data interpretation .

Q. What strategies resolve contradictions arising from isotopic interference in quantitative assays (e.g., fluorescence quenching or NMR signal overlap)?

  • Methodological Answer :

  • Fluorescence : Use time-resolved fluorescence to differentiate labeled vs. unlabeled species.
  • NMR : Apply 2D heteronuclear correlation spectroscopy (e.g., HSQC) to isolate 13C/15N signals.
  • Data Normalization : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers optimize reaction conditions to minimize isotopic dilution during peptide elongation?

  • Methodological Answer : Use excess labeled glycine (2–3 equivalents) in solid-phase synthesis. Monitor coupling efficiency via Kaiser test or FTIR. Employ low-temperature (-20°C) conditions to reduce racemization. Post-synthesis, validate isotopic retention using isotopic dilution mass spectrometry (IDMS) .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing isotopic distribution patterns in complex biological matrices?

  • Methodological Answer : Apply Bayesian inference or Monte Carlo simulations to model isotopic incorporation rates. Use software tools like Skyline or XCMS for peak integration and noise reduction. Validate models with spike-and-recovery experiments using known quantities of labeled/unlabeled mixtures .

Q. How can theoretical frameworks guide the use of this compound in enzyme inhibition studies?

  • Methodological Answer : Link experiments to transition-state theory or computational docking models. For example, use the labeled glycine residue to probe active-site interactions via kinetic isotope effect (KIE) analysis. Compare experimental KIE values with DFT-calculated predictions to validate mechanisms .

Properties

IUPAC Name

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1/i23+1,36+1,40+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVMBFVVPMFTH-SGLQWWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676233
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874462-72-3
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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